ethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
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Overview
Description
ethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines biphenyl, thiophene, and carbamoyl groups
Preparation Methods
The synthesis of ethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate involves multiple steps, including the formation of the biphenyl-4-ylcarbonyl group and the thiophene ring. Common synthetic routes include:
Formation of Biphenyl-4-ylcarbonyl Group: This step typically involves the reaction of biphenyl with a carbonylating agent under controlled conditions.
Formation of Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing reagents.
Coupling Reactions: The final step involves coupling the biphenyl-4-ylcarbonyl group with the thiophene ring using reagents such as diethylcarbamoyl chloride and ethyl chloroformate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
ethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate can be compared with similar compounds such as:
Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate: Similar structure but lacks the biphenyl-4-ylcarbonyl group.
Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate: Similar structure with a dimethylcarbamoyl group instead of diethylcarbamoyl.
Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate: Contains a methoxyphenyl group instead of biphenyl-4-ylcarbonyl.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H28N2O4S |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
ethyl 5-(diethylcarbamoyl)-4-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H28N2O4S/c1-5-28(6-2)25(30)22-17(4)21(26(31)32-7-3)24(33-22)27-23(29)20-15-13-19(14-16-20)18-11-9-8-10-12-18/h8-16H,5-7H2,1-4H3,(H,27,29) |
InChI Key |
JSSICZMDSKAGBD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OCC)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OCC)C |
Origin of Product |
United States |
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